N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
CAS No.: 897759-82-9
Cat. No.: VC11900376
Molecular Formula: C18H11FN2OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897759-82-9 |
|---|---|
| Molecular Formula | C18H11FN2OS |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22) |
| Standard InChI Key | QSUXLLGENXWNIM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a 1,3-benzothiazole scaffold substituted with a fluorine atom at the 4-position and a naphthalene-2-carboxamide group at the 2-position. The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, while the naphthalene system provides extended π-conjugation. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 322.36 g/mol
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IUPAC Name: N-(4-Fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
The fluorine atom at the 4-position enhances electronegativity and influences electronic distribution, potentially improving binding affinity in biological systems .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP | ~3.2 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Not reported (analogs: 180–220°C) |
| Stability | Stable under inert conditions |
The naphthalene moiety contributes to lipophilicity, while the carboxamide group introduces hydrogen-bonding capacity .
Synthetic Approaches
General Synthesis Strategy
The synthesis typically involves coupling a 4-fluoro-1,3-benzothiazol-2-amine with naphthalene-2-carbonyl chloride under basic conditions:
Alternative Routes
Pharmacological Profile
Anticancer Activity
Structural analogs, such as N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide, exhibit significant antitumor effects in murine models, increasing lifespan by 40–60% compared to controls . Mechanistic studies suggest:
Central Nervous System (CNS) Effects
Benzothiazole carboxamides demonstrate anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . Key findings:
Material Science Applications
Organic Electronics
Fluorinated benzothiazoles serve as electron-deficient units in organic semiconductors. Key parameters:
Fluorescent Probes
The naphthalene system enables applications in bioimaging. Emission maxima range from 450–500 nm (λ = 350 nm) .
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